molecular formula C16H16N4O3S B2826658 (5-Methylisoxazol-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448132-88-4

(5-Methylisoxazol-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2826658
CAS RN: 1448132-88-4
M. Wt: 344.39
InChI Key: CDXRWFJHUFKXHF-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with intricate heterocyclic structures, similar to the molecule , are often synthesized and analyzed for their structural properties, such as in the study of novel bioactive heterocycles like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. These compounds are characterized using various techniques, including IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, to confirm their molecular structures and to understand their stability, which is crucial for their potential applications in medicinal chemistry (Benaka Prasad et al., 2018).

Anticancer and Antiangiogenic Effects

Another avenue of research involves evaluating the anticancer and antiangiogenic effects of related compounds. For instance, thioxothiazolidin-4-one derivatives have been synthesized and tested for their ability to inhibit tumor growth and angiogenesis in mouse models. Such studies highlight the therapeutic potential of these compounds, suggesting that similar molecules might also possess significant anticancer properties (Chandrappa et al., 2010).

Bioactivation Pathways

Research into the bioactivation pathways of isoxazole rings, a structural motif present in the compound of interest, reveals complex biotransformation processes. These studies are essential for understanding the metabolic fate of such molecules and their potential to form reactive intermediates, which can significantly impact their safety and efficacy profiles in pharmacological applications (Yu et al., 2011).

Antibacterial and Antifungal Agents

Compounds bearing the isoxazole or oxadiazole rings are also investigated for their antibacterial and antifungal properties. Novel derivatives have been shown to exhibit good activity against various microorganisms, suggesting that the molecule could potentially be explored for antimicrobial applications (Sanjeeva et al., 2022).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-8-13(19-23-10)16(21)20-5-2-11(3-6-20)14-17-18-15(22-14)12-4-7-24-9-12/h4,7-9,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXRWFJHUFKXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.